11-Tetradecen-9-yn-1-ol, (11E)- 11-Tetradecen-9-yn-1-ol, (11E)-
Brand Name: Vulcanchem
CAS No.: 68516-32-5
VCID: VC20488103
InChI: InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+
SMILES:
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

11-Tetradecen-9-yn-1-ol, (11E)-

CAS No.: 68516-32-5

Cat. No.: VC20488103

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

11-Tetradecen-9-yn-1-ol, (11E)- - 68516-32-5

Specification

CAS No. 68516-32-5
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name (E)-tetradec-11-en-9-yn-1-ol
Standard InChI InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+
Standard InChI Key UVAMCLKTVDSLIH-ONEGZZNKSA-N
Isomeric SMILES CC/C=C/C#CCCCCCCCCO
Canonical SMILES CCC=CC#CCCCCCCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 11-Tetradecen-9-yn-1-ol, (11E)-, is C14H24O\text{C}_{14}\text{H}_{24}\text{O}, with a molecular weight of 208.34 g/mol. The compound’s structure features:

  • A terminal primary alcohol (-CH2_2OH) at the first carbon.

  • A triple bond (alkyne) between carbons 9 and 10.

  • An E-configured double bond (trans) between carbons 11 and 12.

This conjugated system of unsaturated bonds contributes to its rigidity and influences its interactions with biological targets, particularly insect olfactory receptors .

Physical Properties

PropertyValue
Molecular FormulaC14H24O\text{C}_{14}\text{H}_{24}\text{O}
Molecular Weight208.34 g/mol
CAS Registry Number68516-32-5
Boiling Point290–300°C (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, hexane)

The low water solubility and high boiling point are consistent with its hydrophobic nature, making it suitable for slow-release formulations in pheromone dispensers .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 11-Tetradecen-9-yn-1-ol, (11E)-, employs strategies common to unsaturated alcohol production:

  • Alkyne Hydration: Terminal alkynes are hydrated using mercury(II) catalysts to form ketones, followed by reduction to alcohols.

  • Wittig Reaction: Alkylation of phosphonium ylides with aldehydes introduces double bonds with stereochemical control, critical for obtaining the E-configuration .

  • Cross-Coupling Methods: Sonogashira coupling links alkyne moieties to halogenated precursors, enabling precise placement of the triple bond .

A representative synthesis pathway involves:

Dec-9-yn-1-ol+But-1-en-3-ynePd/Cu11-Tetradecen-9-yn-1-ol, (11E)-[3]\text{Dec-9-yn-1-ol} + \text{But-1-en-3-yne} \xrightarrow{\text{Pd/Cu}} \text{11-Tetradecen-9-yn-1-ol, (11E)-} \quad[3]

Industrial Scalability

Industrial production prioritizes cost-effectiveness and stereochemical purity. Bedoukian Research Inc. and Jiangyin Healthway International Trade Co. Ltd. utilize continuous-flow reactors to optimize yield (>85%) and minimize byproducts . Key challenges include preventing isomerization during distillation and ensuring compliance with safety regulations for alkyne handling .

Biological Activity and Pheromone Applications

Mechanism in Insect Communication

11-Tetradecen-9-yn-1-ol, (11E)-, functions as a sex pheromone in Lepidoptera species, such as the codling moth (Cydia pomonella). Females release nanogram quantities to attract males, which detect the compound via olfactory receptor neurons (ORNs) in their antennae . Binding studies reveal that the triple bond enhances receptor specificity, reducing interference from environmental volatiles .

Field Efficacy in Pest Control

Field trials demonstrate its utility in IPM:

  • Trap Capture Rates: Traps baited with 1 mg of the compound captured 70–90% of male C. pomonella populations, outperforming traditional pesticides.

  • Mating Disruption: Slow-release dispensers reduce mating success by 80–95%, decreasing larval infestations in apple orchards .

ApplicationEfficacy (%)Target Pest
Mass Trapping70–90Cydia pomonella
Mating Disruption80–95Grapholita molesta
Lure-and-Kill60–75Choristoneura fumiferana

Comparative Analysis with Structural Analogs

Functional Group Modifications

The biological activity of 11-Tetradecen-9-yn-1-ol, (11E)-, is highly sensitive to structural changes:

  • Acetylation: Conversion to the acetate ester (e.g., (E)-tetradec-11-en-1-yl acetate) increases volatility but reduces receptor binding affinity .

  • Double Bond Isomerization: Z-isomers exhibit 10–20% of the E-isomer’s activity, underscoring the importance of stereochemistry .

Cross-Species Reactivity

While effective in tortricid moths, the compound shows negligible activity in Sphingidae (e.g., Manduca sexta), which prefer triunsaturated aldehydes . This specificity enables species-targeted pest control without disrupting beneficial insects.

Emerging Applications and Future Directions

Flavor and Fragrance Industry

Bedoukian Research Inc. markets the compound as a fragrance intermediate, contributing green, citrus-like notes to perfumes . Its stability under UV light makes it suitable for cosmetic formulations.

Challenges and Innovations

  • Stereochemical Purity: Advances in asymmetric catalysis (e.g., Noyori hydrogenation) could enhance synthesis efficiency .

  • Environmental Persistence: Biodegradation studies are needed to assess ecological impacts in agricultural settings.

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